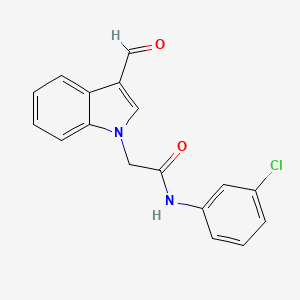![molecular formula C17H19BO4 B15062651 {4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid CAS No. 530084-95-8](/img/structure/B15062651.png)
{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound with the molecular formula C17H19BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tetrahydro-2H-pyran-2-yl group adds unique properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the protection of phenol groups followed by borylation. One common method includes the following steps:
Protection of Phenol: The phenol group is protected using tetrahydro-2H-pyran (THP) to form a tetrahydropyranyl ether.
Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
(4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Biaryl compounds
Applications De Recherche Scientifique
Chemistry
In chemistry, (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
The compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of organic semiconductors and materials with high thermal stability .
Mécanisme D'action
The mechanism of action of (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
- 4-Boronophenoxy)tetrahydro-2H-pyran
Uniqueness
Compared to similar compounds, (4’-((Tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-yl)boronic acid offers enhanced stability and reactivity due to the presence of the tetrahydro-2H-pyran-2-yl group. This makes it particularly useful in complex organic syntheses and industrial applications .
Propriétés
Numéro CAS |
530084-95-8 |
|---|---|
Formule moléculaire |
C17H19BO4 |
Poids moléculaire |
298.1 g/mol |
Nom IUPAC |
[4-[4-(oxan-2-yloxy)phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H19BO4/c19-18(20)15-8-4-13(5-9-15)14-6-10-16(11-7-14)22-17-3-1-2-12-21-17/h4-11,17,19-20H,1-3,12H2 |
Clé InChI |
XOUGNEKNIMJPEO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC3CCCCO3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


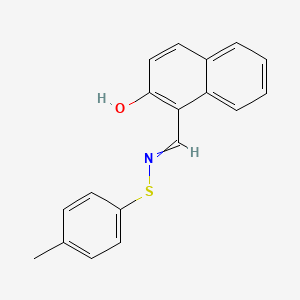
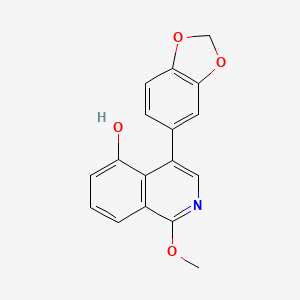

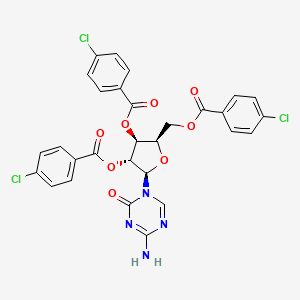
![ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15062596.png)
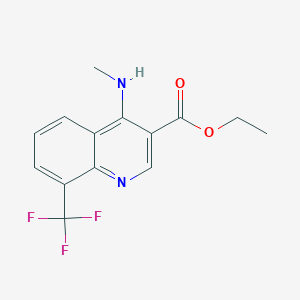

![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)
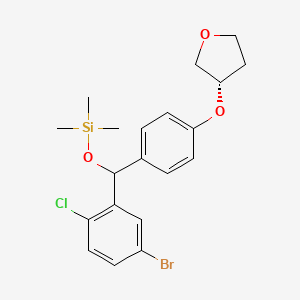
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B15062615.png)
![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
